2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the thiazole ring and the pyrrolo[2,3-b]pyridine moiety.
Esterification and Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and the pyrrolo[2,3-b]pyridine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Compared to other thiazole derivatives, 2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester stands out due to its unique combination of structural features. Similar compounds include:
- 2-Thiazolecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester
- 2-Thiazolecarboxylic acid, 4,5-bis(4-methoxyphenyl)-, ethyl ester
- 2-Thiazolecarboxylic acid, 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-, ethyl ester
These compounds share the thiazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C25H23N3O5S2 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
ethyl 4-[1-(benzenesulfonyl)-5-(4-oxocyclohexyl)pyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C25H23N3O5S2/c1-2-33-25(30)24-27-22(15-34-24)21-14-28(35(31,32)19-6-4-3-5-7-19)23-20(21)12-17(13-26-23)16-8-10-18(29)11-9-16/h3-7,12-16H,2,8-11H2,1H3 |
InChI Key |
KAICYNMEFKVQKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CN(C3=C2C=C(C=N3)C4CCC(=O)CC4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.